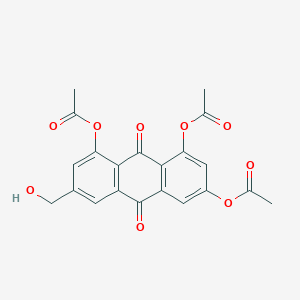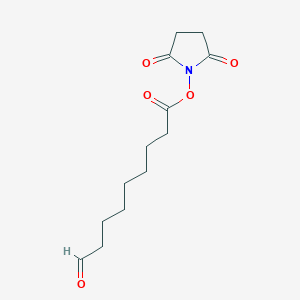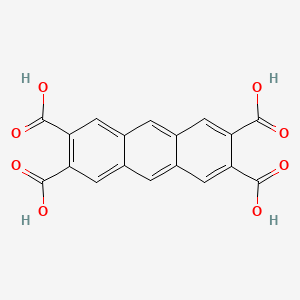![molecular formula C40H27N B13144117 N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine CAS No. 816421-92-8](/img/structure/B13144117.png)
N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique electroluminescent properties, making it a valuable material for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Preparation Methods
The synthesis of N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine typically involves the coupling of pyrene with diphenylamine derivatives. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired biphenyl structure . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a hole-transporting emitter in OLEDs, providing high luminance efficiencies and good hole-injection properties . In biology, it can be used as a fluorescent probe for imaging applications due to its strong fluorescence emission . In industry, it is utilized in the production of organic electronic devices, such as thin-film transistors and photovoltaic cells .
Mechanism of Action
The mechanism by which N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its electron-donating and hole-transporting properties. The compound’s molecular structure allows for efficient charge transfer, which is crucial for its performance in electronic devices . The pyrene moiety enhances its electron-donating ability, facilitating exciplex formation with electron-transporting materials . This interaction leads to the emission of light in OLEDs and other optoelectronic applications .
Comparison with Similar Compounds
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine can be compared to other similar compounds, such as N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine (NPB) and 4,4′,4′′-trispyrenylphenylamine (TPyPA) . While these compounds share similar structural features, N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine is unique in its ability to provide deep-blue emission and high luminance efficiency . The presence of the pyrene moiety in its structure enhances its electron-donating properties, making it more effective in certain electronic applications .
Properties
CAS No. |
816421-92-8 |
|---|---|
Molecular Formula |
C40H27N |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N,N-diphenyl-4-(4-pyren-1-ylphenyl)aniline |
InChI |
InChI=1S/C40H27N/c1-3-10-34(11-4-1)41(35-12-5-2-6-13-35)36-24-20-29(21-25-36)28-14-16-30(17-15-28)37-26-22-33-19-18-31-8-7-9-32-23-27-38(37)40(33)39(31)32/h1-27H |
InChI Key |
NXXHTCDMEZLUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


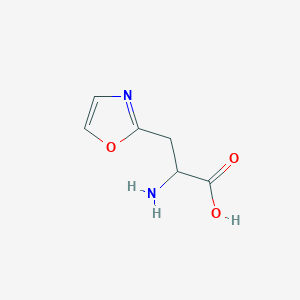
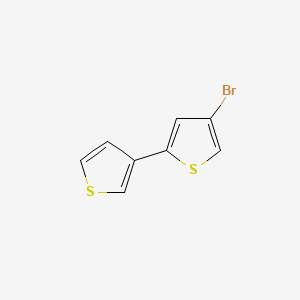
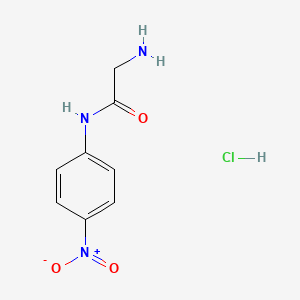
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)

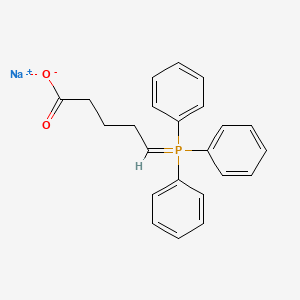

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3R,6R,8R,10R,12S,13S,14S,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13144084.png)
![4,7-Bis(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144087.png)
